6-(Trifluoromethyl)-1,4-oxazepan-6-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10F3NO2 |
|---|---|
Molecular Weight |
185.14 g/mol |
IUPAC Name |
6-(trifluoromethyl)-1,4-oxazepan-6-ol |
InChI |
InChI=1S/C6H10F3NO2/c7-6(8,9)5(11)3-10-1-2-12-4-5/h10-11H,1-4H2 |
InChI Key |
DDSRPBDHZNBVDW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(CN1)(C(F)(F)F)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Trifluoromethyl 1,4 Oxazepan 6 Ol and Its Derivatives
Strategic Approaches to 1,4-Oxazepane (B1358080) Ring Formation
The construction of the seven-membered 1,4-oxazepane ring presents unique synthetic challenges due to entropic factors that can disfavor the formation of medium-sized rings. Nevertheless, several robust strategies have been developed to efficiently access this scaffold.
Cyclization Reactions Utilizing Amino Alcohols and Epoxide Precursors
A classical and effective method for constructing the 1,4-oxazepane ring involves the intramolecular cyclization of linear precursors, typically derived from amino alcohols and epoxides. The ring-opening of epoxides with amines is a fundamental route to β-amino alcohols, which serve as versatile intermediates. openaccessjournals.comrroij.com This transformation is a key step in many synthetic pathways. openaccessjournals.com
The general strategy involves a two-step process:
Nucleophilic Ring-Opening: An appropriate amino alcohol precursor attacks an epoxide, or an amine attacks an epoxide bearing a hydroxyl group precursor. This step establishes the required 1,4-amino alcohol relationship within the linear molecule. The regioselectivity of the epoxide opening can often be controlled by the choice of reagents and reaction conditions. openaccessjournals.com
Intramolecular Cyclization: The resulting linear amino alcohol undergoes an intramolecular cyclization to form the seven-membered oxazepane ring. This is typically an N-alkylation or O-alkylation, depending on the specific precursors used. For instance, intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol has been successfully used to construct chiral 1,4-diazepanes, a strategy adaptable to oxazepanes. researchgate.net
A variety of catalysts, including indium tribromide and heteropoly acids, have been shown to efficiently promote the aminolysis of epoxides, often under mild and environmentally friendly conditions, such as in water. rroij.com
Tandem and Cascade Annulation Strategies for Seven-Membered N,O-Heterocycles
For example, a tandem transformation involving C-N coupling followed by C-H carbonylation has been developed for the synthesis of benzo-1,4-oxazepine derivatives. nih.gov While focused on benzofused systems, the core principles of using multifunctional starting materials to trigger a sequence of bond-forming events are applicable to saturated oxazepanes. Another approach involves an iminyl radical-triggered cascade that relies on a 1,5-hydrogen atom transfer (HAT) followed by a (5+n) annulation to create azepine and spiro-tetrahydropyridine derivatives. researchgate.net Such radical-based strategies could be adapted for the construction of the 1,4-oxazepane framework. Rhodium-catalyzed cascade annulations have also proven effective for building complex heterocyclic systems like indenoisoquinolinones through a sequence of C-H activation and cyclization steps. acs.org
Metal-Catalyzed and Organocatalytic Cyclization Techniques
Both metal- and organocatalysis have emerged as indispensable tools for the synthesis of heterocyclic compounds, offering high levels of selectivity and efficiency.
Metal-Catalyzed Cyclization: Transition metals like ruthenium, palladium, and copper are frequently used to catalyze cyclization reactions. A (pyridyl)phosphine-ligated ruthenium(II) catalyst, for instance, facilitates the coupling of diols and diamines to form piperazines and diazepanes through a hydrogen borrowing mechanism. organic-chemistry.org This methodology could be conceptually extended to the reaction of amino alcohols with diols to access oxazepanes. Copper-catalyzed tandem annulation/arylation has been used for synthesizing diindolylmethanes from propargylic alcohols, showcasing the power of copper in facilitating complex transformations. mdpi.com
Organocatalytic Cyclization: Organocatalysis provides a metal-free alternative for asymmetric synthesis. Chiral Brønsted acids, such as chiral phosphoric acid (CPA), have been used for the enantioselective desymmetrization of prochiral oxetanes to synthesize chiral 2H-1,4-benzoxazines. acs.org Furthermore, bifunctional thiourea (B124793) organocatalysts can promote domino oxa-Michael/1,6-addition reactions to afford complex chroman scaffolds. nih.gov These examples highlight the potential of organocatalysis to control stereochemistry during the formation of N,O-heterocycles.
Continuous Flow Synthesis Protocols for Oxazepanes
Continuous flow chemistry has become a valuable technology in both academic and industrial settings, offering benefits such as enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. mdpi.com This technology is well-suited for the production of active pharmaceutical ingredients (APIs) and their intermediates. mdpi.comscitube.io
The synthesis of oxazepanes can be adapted to continuous flow conditions. For instance, a photocatalytic coupling of aldehydes and silicon amine protocol (SLAP) reagents has been used for the scalable synthesis of substituted morpholines and oxazepanes in a continuous flow setup. semanticscholar.org This process leverages an inexpensive organic photocatalyst and a Lewis acid additive. semanticscholar.org Multipurpose mesofluidic flow reactors have been developed as automated platforms for the on-demand synthesis of building blocks like oxazoles, demonstrating the flexibility of this technology. capes.gov.brnih.gov The fine control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can minimize side-product formation and maximize productivity. mdpi.com
Regioselective Introduction of the Trifluoromethyl Group
The introduction of a CF3 group is a crucial step in the synthesis of the target molecule. The stability of the tertiary alcohol in 6-(trifluoromethyl)-1,4-oxazepan-6-ol requires a method that can form a C-CF3 bond at a sterically hindered carbon center. This is typically achieved by the addition of a trifluoromethyl nucleophile to a ketone precursor (a 1,4-oxazepan-6-one) or through other specialized reagents. Methodologies for trifluoromethylation can be broadly categorized as electrophilic, nucleophilic, and radical. nih.gov
Application of Electrophilic, Nucleophilic, and Radical Trifluoromethylating Reagents
Electrophilic Trifluoromethylation: Electrophilic trifluoromethylating reagents deliver a "CF3+" equivalent to a nucleophilic substrate. nih.gov Since the discovery of diaryl(trifluoromethyl)sulfonium salts by Yagupolskii and co-workers, a variety of shelf-stable and effective reagents have been developed. beilstein-journals.orgnih.gov Prominent examples include Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) and Togni's reagents (hypervalent iodine(III)-CF3 reagents). nih.govbeilstein-journals.orgnih.gov These reagents are effective for the trifluoromethylation of a wide range of nucleophiles, including carbon- and heteroatom-centered ones. nih.gov While often used for C(sp2)-CF3 or C(sp)-CF3 bond formation, they can also react with enolates of ketone precursors to install a CF3 group at the α-position.
| Reagent Type | Examples | Typical Substrates | Reference |
|---|---|---|---|
| Electrophilic | Togni's Reagents, Umemoto's Reagents, Shibata's Reagents | Enolates, β-keto esters, (Hetero)arenes, Thiols | nih.govbeilstein-journals.orgnih.govconicet.gov.ar |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF3), Fluoroform (CF3H) | Aldehydes, Ketones, Imines | wikipedia.orgorganic-chemistry.orgsemanticscholar.orgmdpi.com |
| Radical | Sodium Trifluoromethanesulfinate (Langlois' Reagent), CF3I, Togni/Umemoto Reagents (under redox conditions) | Alkenes, (Hetero)arenes | wikipedia.orgpnas.orgnih.govresearchgate.net |
Nucleophilic Trifluoromethylation: This is the most direct approach for synthesizing α-trifluoromethyl alcohols from carbonyl compounds and is highly relevant for the synthesis of this compound from a 1,4-oxazepan-6-one (B12820161) precursor. organic-chemistry.org The most widely used nucleophilic trifluoromethylating agent is trifluoromethyltrimethylsilane (TMSCF3), often called the Ruppert-Prakash reagent. wikipedia.orgsemanticscholar.org Its reaction with carbonyls is typically initiated by a nucleophilic activator, such as a fluoride (B91410) source (e.g., TBAF, CsF). semanticscholar.orgmdpi.com This method allows for the efficient addition of a CF3 anion equivalent to ketones and aldehydes to form the corresponding trifluoromethylated alcohols. semanticscholar.orgmdpi.com Another source for the CF3 anion is fluoroform (CF3H), an inexpensive and environmentally benign gas, which can be deprotonated using a strong base. organic-chemistry.org
Radical Trifluoromethylation: Radical-based methods involve the generation of a trifluoromethyl radical (•CF3), which can then react with various substrates. rsc.org The •CF3 radical is electrophilic in nature and highly reactive. wikipedia.org Reagents capable of generating •CF3 radicals include sodium trifluoromethanesulfinate (Langlois’ reagent), often in the presence of an oxidant, and trifluoroiodomethane (CF3I) under photolytic or thermal conditions. wikipedia.orgpnas.org Interestingly, many electrophilic trifluoromethylating reagents, such as those from Togni and Umemoto, can also serve as sources of •CF3 radicals through single-electron transfer (ET) processes, expanding their utility. nih.govconicet.gov.arresearchgate.net Radical trifluoromethylation is particularly effective for the functionalization of heterocycles and alkenes. pnas.orgnih.gov While less direct for the synthesis of the target tertiary alcohol, radical strategies could be employed to functionalize the oxazepane ring at other positions, leading to diverse derivatives.
Utilization of Trifluoromethyl Building Blocks in Oxazepane Synthesis
The synthesis of the this compound scaffold frequently employs trifluoromethylated building blocks, which are commercially available or readily accessible synthons that already contain the trifluoromethyl group. This strategy circumvents the often harsh conditions required for direct trifluoromethylation and allows for the construction of the heterocyclic core with the CF3 group pre-installed. Key building blocks include trifluoromethyl ketones, such as 1,1,1-trifluoroacetone, and their derivatives.
One common approach involves the reaction of a trifluoromethyl ketone with a suitable difunctional amine, typically an N-protected amino alcohol. For instance, the condensation of a trifluoromethyl ketone with an ethanolamine (B43304) derivative can form a hemiaminal intermediate, which can then be cyclized to form the 1,4-oxazepane ring. Trifluoromethylnitrones have also emerged as versatile precursors for creating trifluoromethylated heterocycles, including isoxazolidines, which can serve as synthons for trifluoromethylated aminoalcohols after further transformations. researchgate.net Similarly, 2,2,2-trifluorodiazoethane (B1242873) (CF3CHN2) is a valuable reagent for generating various trifluoromethyl-substituted organic molecules that can be used in subsequent cyclization reactions. researchgate.net
Another strategy utilizes trifluoromethyl-substituted pyrones as building blocks. These compounds can react with various nucleophiles, leading to ring-opening and subsequent rearrangement to form different heterocyclic systems, including those that could be precursors to azaheterocycles. mdpi.com The choice of building block and the subsequent reaction sequence are critical for controlling the final structure and stereochemistry of the oxazepane ring.
| Building Block | Reaction Type | Intermediate/Product | Reference |
| Trifluoromethyl Ketones | Condensation/Cyclization | Hemiaminal / Oxazepane | N/A |
| Trifluoromethylnitrones | [3+2] Cycloaddition | Isoxazolidines | researchgate.net |
| 2,2,2-Trifluorodiazoethane | Carbene Transfer | CF3-substituted synthons | researchgate.net |
| Trifluoromethyl-pyrones | Nucleophilic Ring-Opening | Azaheterocycle precursors | mdpi.com |
Site-Selective Trifluoromethylation Methodologies
Introducing a trifluoromethyl group onto a pre-formed 1,4-oxazepane ring with high regioselectivity presents a significant synthetic challenge. Site-selective trifluoromethylation methodologies aim to functionalize a specific C-H bond, in this case, at the C6 position of the oxazepane core. These late-stage functionalization techniques are of great interest as they allow for the diversification of complex molecules without requiring a complete de novo synthesis.
Photoredox catalysis has emerged as a powerful tool for site-selective C-H trifluoromethylation. nih.gov In a typical reaction, a photocatalyst absorbs visible light to initiate a single-electron transfer process, generating a highly reactive trifluoromethyl radical from a suitable precursor (e.g., Togni's reagent or CF3I). This radical can then be directed to a specific site on the substrate. For a 1,4-oxazepane derivative, selectivity might be achieved through directing group strategies or by exploiting the inherent electronic properties of the ring. For instance, an adjacent functional group could coordinate to the catalyst or reagent, delivering the CF3 radical to the desired position.
Another approach involves the use of aryl sulfonium (B1226848) salts. A two-step sequence involving a highly selective C-H thianthrenation followed by a photoredox-mediated trifluoromethylation allows for the precise introduction of a CF3 group into arenes. nih.gov While this has been demonstrated on arenes, the principles could be extended to heterocyclic systems where initial site-selective functionalization is possible. The development of these methods for direct and selective trifluoromethylation of saturated heterocycles like 1,4-oxazepane is an active area of research. nih.gov
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of stereoselective methods to access specific enantiomers and diastereomers of this compound is of paramount importance.
Chiral Auxiliary and Chiral Pool Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. sigmaaldrich.comwikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. sigmaaldrich.comwikipedia.org For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide, could be attached to a precursor molecule. wikipedia.org For example, an N-acyl oxazolidinone derivative could undergo a diastereoselective addition of a trifluoromethyl nucleophile. nih.gov Subsequent removal of the auxiliary and cyclization would yield an enantiomerically enriched oxazepane.
The chiral pool approach utilizes readily available, enantiopure natural products like amino acids or carbohydrates as starting materials. For instance, an enantiopure amino acid could be elaborated into a linear precursor containing the necessary stereocenter. The synthesis of enantiopure β-perfluoroalkyl-β-amino acids has been developed using this principle, which could serve as key intermediates for cyclization into the target oxazepane. researchgate.net This strategy elegantly transfers the stereochemistry from the starting material to the final product.
| Approach | Principle | Example Auxiliary/Precursor | Key Advantage | Reference |
| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereoselection. | Evans Oxazolidinones, Pseudoephedrine | High diastereoselectivity, recoverable auxiliary. | sigmaaldrich.comwikipedia.orgnih.gov |
| Chiral Pool | Use of naturally occurring enantiopure starting materials. | Amino Acids, Carbohydrates | Transfers existing stereochemistry to the target molecule. | researchgate.net |
Asymmetric Catalysis in Trifluoromethylated Oxazepane Synthesis
Asymmetric catalysis offers a highly efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The key step in synthesizing chiral this compound is often the creation of the stereogenic carbinol center at the C6 position.
This can be achieved through the asymmetric addition of a trifluoromethyl nucleophile (e.g., TMSCF3) to a suitable ketone precursor, or the asymmetric reduction of a trifluoromethyl ketone. Chiral Lewis acids or organocatalysts can be employed to control the facial selectivity of the nucleophilic attack. dntb.gov.ua For example, cinchona alkaloid-derived phase-transfer catalysts have been developed for asymmetric umpolung reactions of trifluoromethyl imines, providing access to chiral trifluoromethylated amino compounds that are precursors to heterocycles. nih.gov
Furthermore, chiral metalloporphyrins (iron and ruthenium-based) have been used as catalysts for the asymmetric synthesis of trifluoromethyl-substituted cyclopropanes, demonstrating their potential in controlling stereochemistry in transformations involving trifluoromethyl groups. researchgate.net Biocatalysis, using engineered enzymes, also represents a powerful strategy for stereoselective synthesis, offering high enantioselectivity under mild conditions. rochester.edunih.gov
| Catalysis Type | Catalyst Example | Reaction | Enantiomeric Excess (ee) | Reference |
| Organocatalysis | Cinchona Alkaloid Derivatives | Asymmetric Umpolung Reaction | High | nih.gov |
| Metal Catalysis | Chiral Rhodium or Ruthenium Complexes | Asymmetric Cyclopropanation | Up to 97% | researchgate.netrsc.org |
| Biocatalysis | Engineered Myoglobins | Carbene Transfer Reactions | >99% | rochester.edunih.gov |
Diastereoselective Control in Ring-Closing Reactions
When a precursor molecule contains one or more stereocenters, the formation of the oxazepane ring can lead to the creation of new stereocenters, resulting in diastereomers. Diastereoselective control in these ring-closing reactions is crucial for synthesizing a single, desired stereoisomer. The stereochemical outcome is often governed by the principle of substrate control, where the existing stereocenter(s) direct the formation of the new one(s).
Intramolecular cyclization reactions, such as the oxa-Michael addition, are common strategies for forming the oxazepane ring. nih.govresearchgate.net In a typical sequence, an acyclic precursor containing a hydroxyl group and a trifluoromethyl-substituted Michael acceptor would be used. The stereocenter bearing the hydroxyl group can influence the conformation of the transition state during the ring closure, favoring the formation of one diastereomer over the other. The choice of catalyst (e.g., acid or base) and reaction conditions can significantly impact the diastereomeric ratio (d.r.). nih.gov For example, gold(III) chloride has been shown to be a mild and effective catalyst for diastereoselective 6-endo-trig oxa-Michael additions to form tetrahydropyran (B127337) rings, a principle applicable to oxazepane synthesis. nih.gov Similarly, base-catalyzed cascade reactions have been used to create highly functionalized tetrahydrothiophenes with excellent diastereoselectivity, showcasing a strategy that could be adapted for oxazepanes. researchgate.net
| Reaction Type | Key Feature | Controlling Factor | Typical Outcome | Reference |
| Intramolecular Oxa-Michael Addition | Ring closure via nucleophilic attack of a hydroxyl group. | Conformation of the transition state, directed by existing stereocenters. | High diastereomeric ratio (d.r.). | nih.govresearchgate.net |
| Tandem Dimerization/Cyclization | Aza-Prins type reaction of N-acyliminium ions. | Substrate geometry and reaction conditions. | Stereocontrolled synthesis of medium-sized rings. | rsc.org |
Synthetic Route Optimization and Scalability Studies
Transitioning a synthetic route from a laboratory setting to a larger, industrial scale requires rigorous optimization to ensure efficiency, safety, cost-effectiveness, and robustness. For this compound, this involves a critical evaluation of each synthetic step.
Optimization studies focus on variables such as catalyst loading, reaction temperature, concentration, and choice of solvent and reagents to maximize yield and minimize reaction times and waste. For instance, a method developed for the large-scale preparation of a trifluoromethyl-containing amino acid utilized a recyclable chiral auxiliary and optimized, operationally convenient conditions to render the process inexpensive and commercially viable. mdpi.com This highlights the importance of reagent recovery and process simplification.
| Optimization Parameter | Goal | Example Improvement | Reference |
| Catalyst Loading | Reduce cost and catalyst waste. | Lowering catalyst from 5 mol% to 0.5 mol% without loss of yield. | N/A |
| Reaction Steps | Improve overall efficiency and yield. | Developing a protecting-group-free route, reducing steps from 5 to 3. | nih.gov |
| Reagent Choice | Enhance safety and reduce cost. | Replacing a pyrophoric reagent with a stable, commercially available alternative. | N/A |
| Purification Method | Enable large-scale isolation. | Shifting from chromatographic purification to crystallization. | mdpi.com |
| Auxiliary/Reagents | Improve process economy. | Implementing a recyclable chiral auxiliary. | mdpi.com |
Chemical Reactivity and Transformation Pathways of 6 Trifluoromethyl 1,4 Oxazepan 6 Ol
Reactions at the Hydroxyl Moiety of 6-(Trifluoromethyl)-1,4-oxazepan-6-ol
The tertiary alcohol at the C6 position, positioned adjacent to the trifluoromethyl group, is a primary site of chemical reactivity. However, its transformations are significantly influenced by steric hindrance and the powerful electronic effects of the CF₃ group.
The conversion of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. However, tertiary alcohols, such as the one present in this compound, are generally resistant to oxidation under standard conditions because the reaction would require the cleavage of a carbon-carbon bond. Furthermore, the strong inductive effect of the adjacent CF₃ group increases the activation barrier for oxidation, making this transformation even more challenging with classical reagents. thieme.de
Recent advancements in catalysis have provided methods to overcome this challenge. Specifically, strategies merging oxoammonium cation oxidation with visible-light photoredox catalysis have proven effective for the synthesis of α-trifluoromethyl ketones (TFMKs) from their corresponding tertiary alcohols. rsc.org This approach utilizes a catalytic amount of an organic oxidant, such as a derivative of (2,2,6,6-tetramethyl-piperidin-1-yl)oxyl (TEMPO), which is continuously regenerated by a photoredox cycle. This method allows for the formation of the corresponding 6-oxo-6-(trifluoromethyl)-1,4-oxazepane under relatively mild conditions, avoiding the harsh reagents that could degrade the heterocyclic ring. rsc.org
| Catalyst System | Oxidant | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| Photoredox Catalyst + Oxoammonium Salt | 4-acetamido-TEMPO (catalytic) | Visible Light, Base | α-Trifluoromethyl Ketone | rsc.org |
Nucleophilic substitution at a tertiary carbon center typically proceeds through an Sₙ1 mechanism, which involves the formation of a carbocation intermediate after the departure of a leaving group. ysu.edulibretexts.org For an alcohol, this requires initial protonation or conversion of the hydroxyl moiety into a better leaving group (e.g., a tosylate or mesylate). unco.edu
In the case of this compound, the Sₙ1 pathway is severely disfavored. The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its presence would intensely destabilize an adjacent carbocation at the C6 position, making its formation energetically prohibitive. This electronic effect effectively shuts down the unimolecular substitution pathway.
Alternative strategies for the stereospecific substitution of tertiary alcohols have been developed, which avoid the formation of a free carbocation. nih.gov One such method involves the activation of the alcohol with trifluoroacetic anhydride, followed by a Lewis acid-catalyzed solvolysis reaction. nih.gov This approach proceeds through tightly controlled ion-pairs, potentially allowing for substitution with complete inversion of configuration. While challenging, such a method represents a plausible, albeit unconfirmed, route for the substitution of the hydroxyl group in this compound.
Transformations of the 1,4-Oxazepane (B1358080) Ring System
The 1,4-oxazepane ring contains two heteroatoms, nitrogen and oxygen, that provide sites for chemical modification and potential ring-opening reactions.
The secondary amine at the N4 position is the most versatile handle for functionalization of the 1,4-oxazepane ring. It can readily participate in a variety of common bond-forming reactions to install a wide range of substituents. These transformations are analogous to those used for other cyclic amines and are crucial for modifying the physicochemical properties of the molecule. Based on the chemistry of related 1,4-oxazepane and morpholine (B109124) derivatives, several key N-substitution reactions can be anticipated. nih.gov
N-Alkylation: Reaction with alkyl halides in the presence of a base.
N-Acylation: Treatment with acyl chlorides or anhydrides to form amides.
Reductive Amination: Condensation with aldehydes or ketones followed by reduction with an agent like sodium triacetoxyborohydride.
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides.
| Reaction Type | Reagents | Resulting N-Substituent |
|---|---|---|
| N-Acylation | Acid Chloride (R-COCl), Base | Acyl group (e.g., benzoyl) |
| N-Alkylation | Alkyl Halide (R-X), Base | Alkyl group (e.g., benzyl) |
| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl), Base | Sulfonyl group (e.g., tosyl) |
| Reductive Amination | Aldehyde (R-CHO), NaBH(OAc)₃ | Substituted Alkyl group |
The seven-membered 1,4-oxazepane ring is generally stable but can undergo cleavage under specific conditions. Ring-opening reactions typically require activation of one of the heteroatoms to facilitate bond breaking.
One plausible strategy involves the activation of the ring nitrogen. Conversion of the secondary amine to a quaternary ammonium salt, for instance by reaction with an alkyl halide like methyl iodide, would render the adjacent methylene (B1212753) carbons (C3 and C5) highly electrophilic. Subsequent attack by a nucleophile could lead to the cleavage of either the N4-C3 or N4-C5 bond, resulting in a ring-opened product. This principle has been demonstrated in smaller ring systems like azetidines, where quaternization enables ring-opening by a variety of nucleophiles under mild conditions. nih.gov
Alternatively, harsh acidic conditions could potentially lead to ring cleavage initiated by the protonation of the ether oxygen at the O1 position. However, this would likely require more forcing conditions compared to the ring-opening of smaller, more strained cyclic ethers like oxetanes.
Reactivity Modulations Induced by the Trifluoromethyl Group
The trifluoromethyl group exerts profound steric and electronic effects that modulate the reactivity of the entire this compound molecule.
The primary influence of the CF₃ group is its powerful electron-withdrawing inductive effect, which stems from the high electronegativity of the three fluorine atoms. nih.govmdpi.comnih.gov This effect propagates throughout the molecule, leading to several key reactivity changes:
Reduced Basicity of Heteroatoms: The electron density at both the ring nitrogen (N4) and the ether oxygen (O1) is significantly decreased. This reduces their basicity and nucleophilicity, making them less reactive towards electrophiles and acids.
Increased Acidity of the Hydroxyl Group: The CF₃ group stabilizes the corresponding alkoxide anion, thereby increasing the acidity of the C6-hydroxyl proton compared to a non-fluorinated tertiary alcohol.
Destabilization of Adjacent Cations: As discussed previously, the CF₃ group strongly destabilizes any positive charge on the adjacent C6 carbon, effectively preventing reactions that proceed via a carbocation intermediate at this position. nih.gov
In addition to its electronic influence, the CF₃ group also imparts significant steric bulk, with a size comparable to an ethyl or isopropyl group. acs.orgresearchgate.net This steric hindrance can shield the C6-hydroxyl group and one face of the 1,4-oxazepane ring, potentially directing the approach of reagents to the less hindered face and influencing the stereochemical outcome of reactions.
| Molecular Moiety | Effect | Consequence on Reactivity |
|---|---|---|
| C6-Hydroxyl Group | Increased acidity; Destabilization of adjacent carbocation | Favors deprotonation; Inhibits Sₙ1 substitution reactions |
| N4-Amine | Decreased basicity and nucleophilicity | Requires stronger conditions for N-alkylation/protonation |
| O1-Ether | Decreased basicity | Increased resistance to acid-catalyzed ring opening |
| Overall Molecule | Increased steric bulk around C6; Enhanced electrophilicity | May influence stereoselectivity; Modulates interactions with reagents |
Electronic Effects on Ring System Reactivity
The reactivity of the 1,4-oxazepane ring in this compound is significantly influenced by the powerful electron-withdrawing nature of the trifluoromethyl group. nih.govrsc.orgmdpi.com This substituent primarily exerts a strong negative inductive effect (-I effect), which has profound implications for the electron density and, consequently, the chemical behavior of the heterocyclic ring.
The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry. nih.govrsc.org Its presence deactivates aromatic and heterocyclic rings towards electrophilic attack by reducing the electron density of the ring system. Conversely, this electron withdrawal enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack.
In the context of this compound, the -CF3 group at the C6 position will significantly reduce the electron density on the carbon atoms of the oxazepane ring. This effect is expected to make the ring less reactive towards electrophiles. For instance, reactions that typically occur at the nitrogen or oxygen atoms of a standard 1,4-oxazepane, such as N-alkylation or O-alkylation, might be slower or require more forcing conditions due to the decreased nucleophilicity of these heteroatoms.
The table below summarizes the anticipated electronic effects on the reactivity of the 1,4-oxazepane ring in this compound.
| Reactive Site | Influence of -CF3 Group | Influence of -OH Group | Predicted Overall Reactivity |
| Nitrogen Atom (N4) | Decreased nucleophilicity due to -I effect of -CF3 | Minimal direct electronic effect | Reduced reactivity towards electrophiles (e.g., alkyl halides, acyl chlorides) |
| Oxygen Atom (O1) | Decreased nucleophilicity due to -I effect of -CF3 | Minimal direct electronic effect | Reduced reactivity towards electrophiles |
| Carbon Atoms of the Ring | Increased electrophilicity, particularly at C5 and C7 | Potential for neighboring group participation | Susceptible to nucleophilic attack, especially if the -OH group is converted to a good leaving group |
Influence on Neighboring Functional Group Transformations
The strong electron-withdrawing nature of the trifluoromethyl group in this compound is also expected to exert a significant influence on the reactivity of the adjacent hydroxyl group and any other neighboring functional groups. nih.gov
The primary influence of the -CF3 group is its ability to increase the reactivity of adjacent electrophilic functional groups. nih.gov In the case of this compound, the C6 carbon atom is rendered highly electrophilic. This has several potential consequences for the transformation of the hydroxyl group:
Enhanced Acidity of the Hydroxyl Proton: The electron-withdrawing -CF3 group will stabilize the corresponding alkoxide ion, thereby increasing the acidity of the hydroxyl proton. This would make the compound more prone to deprotonation in the presence of a base.
Facilitation of Nucleophilic Substitution: The hydroxyl group, upon protonation or conversion to a better leaving group (e.g., a tosylate or mesylate), would be an excellent leaving group. The strong electron-withdrawing effect of the -CF3 group would stabilize the transition state of a nucleophilic substitution reaction at the C6 position, making it more susceptible to attack by nucleophiles.
Influence on Elimination Reactions: Dehydration of the tertiary alcohol to form an enamine or an unsaturated oxazepine derivative could be a possible transformation pathway. The regioselectivity of such an elimination would be influenced by the electronic effects of the substituents on the ring.
The table below outlines the predicted influence of the this compound moiety on the transformation of neighboring functional groups.
| Neighboring Functional Group | Influence of the this compound Moiety | Potential Transformation Pathways |
| Hydroxyl group at C6 | Increased acidity; C6 is highly electrophilic. | Deprotonation, Nucleophilic substitution (SN1 or SN2 type), Dehydration/Elimination. |
| A hypothetical carbonyl group at C5 or C7 | Increased electrophilicity of the carbonyl carbon. | Enhanced reactivity towards nucleophilic addition. |
| A hypothetical substituent on the Nitrogen atom (N4) | The electron-withdrawing effect of the -CF3 group would influence the basicity and nucleophilicity of the nitrogen. | Altered reactivity in N-alkylation, N-acylation, or other reactions involving the nitrogen lone pair. |
Advanced Spectroscopic Characterization and Structural Elucidation of 6 Trifluoromethyl 1,4 Oxazepan 6 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of 6-(trifluoromethyl)-1,4-oxazepan-6-ol in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within the molecule.
The ¹H NMR spectrum is expected to reveal distinct signals for the protons of the 1,4-oxazepane (B1358080) ring. The chemical shifts of the methylene (B1212753) protons adjacent to the oxygen (C2 and C7) would appear downfield compared to those adjacent to the nitrogen (C3 and C5), owing to the greater deshielding effect of oxygen. The presence of the electron-withdrawing trifluoromethyl group and the hydroxyl group at the C6 position would further influence the chemical shifts of neighboring protons. Proton-proton (H-H) coupling constants would provide valuable information about the dihedral angles between adjacent protons, aiding in the conformational analysis of the seven-membered ring.
The ¹³C NMR spectrum will show six distinct carbon signals. The quaternary carbon C6, bonded to both the hydroxyl and trifluoromethyl groups, is expected to resonate in the range of 70-80 ppm, with its signal appearing as a quartet due to coupling with the three fluorine atoms of the CF₃ group. The carbon of the trifluoromethyl group itself would appear significantly downfield, typically around 125 ppm, also as a quartet.
The ¹⁹F NMR spectrum is anticipated to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal, typically in the range of -70 to -80 ppm relative to a standard like CFCl₃, is characteristic of a CF₃ group attached to a tertiary alcohol. mdpi.com
Table 1: Predicted NMR Spectroscopic Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) | Expected Multiplicity and Coupling Constants (J) |
|---|---|---|---|---|
| H2/H7 | 3.5 - 4.0 | 65 - 75 | - | m |
| H3/H5 | 2.8 - 3.3 | 50 - 60 | - | m |
| NH | 1.5 - 2.5 | - | - | br s |
| OH | 2.0 - 4.0 | - | - | s |
| C2/C7 | - | 65 - 75 | - | - |
| C3/C5 | - | 50 - 60 | - | - |
| C6 | - | 70 - 80 | - | q, J(C-F) ≈ 25-30 Hz |
| CF₃ | - | ~125 | -70 to -80 | q, J(C-F) ≈ 280-290 Hz |
Note: Predicted chemical shifts are based on analogous structures and general spectroscopic principles. Actual values may vary depending on solvent and experimental conditions.
To firmly establish the molecular structure, a suite of two-dimensional NMR experiments would be employed.
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings within the oxazepane ring, allowing for the tracing of the connectivity between adjacent methylene groups (e.g., H2-H3 and H5-H7).
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon signal to its attached proton(s).
Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, correlations between the protons on C5 and C7 to the quaternary carbon C6 would confirm the position of the trifluoromethyl carbinol group.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment provides information about the spatial proximity of protons. NOE correlations would be instrumental in determining the preferred conformation of the flexible 1,4-oxazepane ring in solution. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
High-resolution mass spectrometry provides the exact mass of the molecular ion, which allows for the determination of the elemental composition of this compound. The fragmentation pattern observed in the mass spectrum offers additional structural confirmation. Key fragmentation pathways would likely involve the loss of the trifluoromethyl radical (•CF₃), water (H₂O) from the alcohol, or cleavage of the oxazepane ring. The detection of characteristic ions resulting from these fragmentation events would corroborate the proposed structure. fluorine1.ru
Table 2: Predicted HRMS Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 188.0791 | Protonated molecular ion |
| [M-H₂O+H]⁺ | 170.0685 | Loss of water |
Note: The predicted m/z values are calculated for the specified elemental composition.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule. The IR spectrum would be expected to show a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. A peak corresponding to the N-H stretch of the secondary amine would also be expected in a similar region. The C-O and C-N stretching vibrations of the oxazepane ring would likely appear in the fingerprint region (1300-1000 cm⁻¹). Strong absorption bands corresponding to the C-F stretching modes of the trifluoromethyl group are anticipated in the 1200-1000 cm⁻¹ region. mdpi.com
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Technique |
|---|---|---|
| O-H stretch | 3400 - 3200 | IR |
| N-H stretch | 3350 - 3250 | IR |
| C-H stretch (aliphatic) | 2950 - 2850 | IR, Raman |
| C-O stretch | 1150 - 1050 | IR, Raman |
| C-N stretch | 1250 - 1020 | IR, Raman |
X-ray Diffraction Studies for Solid-State Structure and Stereochemical Assignments
For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. Crucially, it would establish the solid-state conformation of the 1,4-oxazepane ring, which is known to be flexible. Furthermore, as the molecule is chiral (due to the stereocenter at C6), X-ray diffraction of a single enantiomer or a resolved conglomerate would allow for the absolute stereochemical assignment.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Computational Chemistry and Mechanistic Insights for 6 Trifluoromethyl 1,4 Oxazepan 6 Ol
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
DFT has become a standard method for investigating the properties of organic molecules, offering a balance between computational cost and accuracy. For 6-(Trifluoromethyl)-1,4-oxazepan-6-ol, DFT calculations can elucidate its three-dimensional structure, conformational possibilities, and the distribution of its electrons, which are fundamental to its chemical character.
The seven-membered 1,4-oxazepane (B1358080) ring is inherently flexible, capable of adopting multiple conformations such as chair, boat, and twist-boat forms. The presence of substituents, particularly the bulky and strongly electronegative trifluoromethyl (CF3) group and the hydroxyl (OH) group at the C6 position, significantly influences the conformational equilibrium.
Computational studies on substituted heterocyclic rings show that the substituents guide the ring to adopt conformations that minimize steric strain and maximize stabilizing interactions. acs.orgnih.gov For this compound, DFT calculations are used to map the potential energy surface and identify the lowest-energy conformers. It is expected that the most stable conformations will position the large CF3 group in a pseudo-equatorial position to reduce steric clashes with the rest of the ring. Furthermore, the potential for intramolecular hydrogen bonding between the C6-hydroxyl group and the ring's nitrogen or oxygen atom could further stabilize specific conformations. The trifluoromethyl group itself is known to influence the stability of adjacent functional groups through its powerful electron-withdrawing nature. researchgate.netmdpi.com
Table 1: Predicted Relative Energies of 1,4-Oxazepane Ring Conformations This interactive table presents hypothetical data based on typical DFT calculation results for substituted seven-membered rings.
| Conformation | Key Dihedral Angles (degrees) | Predicted Relative Energy (kcal/mol) | Stabilizing/Destabilizing Factors |
|---|---|---|---|
| Twist-Chair (TC) | C5-C6-N7-C1 ≈ 60°, O4-C5-C6-N7 ≈ -75° | 0.00 | CF3 in pseudo-equatorial position, potential H-bonding. |
| Twist-Boat (TB) | C5-C6-N7-C1 ≈ 0°, O4-C5-C6-N7 ≈ -90° | 1.5 - 2.5 | Increased torsional strain. |
| Chair (C) | C5-C6-N7-C1 ≈ 55°, O4-C5-C6-N7 ≈ 170° | 3.0 - 4.5 | Significant steric hindrance from axial CF3 group. |
| Boat (B) | C5-C6-N7-C1 ≈ 0°, O4-C5-C6-N7 ≈ 0° | > 5.0 | High degree of steric and torsional strain. |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals indicate a molecule's ability to act as a nucleophile (electron donor, related to HOMO) or an electrophile (electron acceptor, related to LUMO). youtube.combhu.ac.in
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. mdpi.com DFT calculations on trifluoromethylated heterocycles consistently show that this group significantly lowers the energy of both the HOMO and LUMO. researchgate.netnih.gov This stabilization makes the molecule less likely to donate electrons (a weaker nucleophile) but more susceptible to nucleophilic attack (a stronger electrophile). The energy gap between the HOMO and LUMO is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net
Quantum chemical reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be derived from HOMO and LUMO energies to quantify these concepts. researchgate.netresearchgate.net The introduction of the CF3 group is expected to increase the electrophilicity index of the 1,4-oxazepane ring. rsc.org
Table 2: Calculated FMO Energies and Reactivity Descriptors This interactive table displays representative data from DFT/B3LYP calculations, illustrating the electronic impact of the CF3 group.
| Parameter | 1,4-Oxazepan-6-ol (Hypothetical) | This compound (Expected) | Implication of CF3 Group |
|---|---|---|---|
| EHOMO (eV) | -6.5 | -7.2 | Decreased nucleophilicity |
| ELUMO (eV) | +1.5 | +0.8 | Increased electrophilicity |
| HOMO-LUMO Gap (eV) | 8.0 | 8.0 | Kinetic stability likely similar |
| Electrophilicity Index (ω) | 0.63 | 1.01 | More susceptible to nucleophilic attack |
Quantum chemistry offers highly effective methods for predicting NMR spectra, which can be invaluable for structure elucidation and confirmation. nih.govnih.gov By calculating the magnetic shielding tensors of atomic nuclei within a molecule, it is possible to predict chemical shifts (δ) for various nuclei, including ¹H, ¹³C, and ¹⁹F. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach. rsc.orgmdpi.com
For this compound, these predictions are particularly useful. The ¹⁹F NMR chemical shift is highly sensitive to the local electronic environment, making it a powerful probe. nih.govworktribe.com Computational tools can accurately predict this shift, aiding in the characterization of the molecule. researchgate.net Furthermore, calculated ¹H and ¹³C chemical shifts for the oxazepane ring protons and carbons would depend heavily on the ring's dominant conformation. By comparing the calculated spectra for different low-energy conformers with experimental data, it is often possible to determine the molecule's preferred shape in solution. researchgate.net
Table 3: Representative Predicted NMR Chemical Shifts (ppm) This interactive table shows hypothetical NMR chemical shifts for the major conformer of this compound, as would be predicted using DFT (e.g., GIAO-B3LYP/6-31G(d)).
| Nucleus | Predicted Chemical Shift (δ) | Rationale |
|---|---|---|
| ¹⁹F (of CF3) | -75 to -80 | Typical range for tertiary aliphatic CF3 groups. |
| ¹³C (C6) | 90 - 95 (quartet) | Quaternary carbon deshielded by OH and CF3 groups. |
| ¹³C (C5, C7) | 55 - 65 | Carbons adjacent to heteroatoms (O, N). |
| ¹H (H on C5, C7) | 3.0 - 4.0 | Protons adjacent to heteroatoms, influenced by ring conformation. |
| ¹H (OH) | 2.5 - 3.5 | Labile proton, shift dependent on solvent and H-bonding. |
Mechanistic Investigations of Synthetic Reactions
Computational chemistry is instrumental in exploring the mechanisms of chemical reactions. By mapping the entire reaction coordinate, from reactants to products, chemists can identify intermediates and, crucially, the high-energy transition states that control the reaction's speed and outcome. e3s-conferences.org
The synthesis of 1,4-oxazepanes often involves an intramolecular cyclization step. acs.orgnih.gov A plausible route to this compound could involve the ring-opening of a trifluoromethyl-substituted epoxide by an aminoethanol, followed by an intramolecular ring closure.
Computational modeling can trace the energetic profile of such a reaction. nih.gov This involves locating the geometry of the transition state (TS)—the highest point on the reaction energy path. nih.gov The energy difference between the reactants and the transition state is the activation energy (ΔE‡), which determines the reaction rate. For a cyclization reaction, the TS would feature a partially formed bond between the nucleophile (e.g., the nitrogen atom) and the electrophilic carbon, with the atoms arranged in a specific geometry that is neither reactant nor product. DFT calculations can precisely characterize this structure and its associated energy, providing a theoretical basis for understanding why a reaction is fast or slow. rsc.org
Many synthetic reactions can potentially yield more than one product. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for forming one stereoisomer over others. rsc.org Computational chemistry is a powerful tool for predicting and explaining these selectivities. researchgate.netresearchgate.net
In the synthesis of the 1,4-oxazepane ring, a key step like intramolecular cyclization could face regiochemical challenges. For example, a 7-membered ring (7-endo cyclization) is formed in preference to a potentially competing 6-membered ring (6-exo cyclization). DFT can be used to calculate the activation energies for both pathways. According to the Curtin-Hammett principle, the product distribution is determined by the relative energies of the respective transition states. The pathway with the lower activation energy will be the dominant one, thus explaining the observed regioselectivity. acs.orgnih.gov
Similarly, if the precursor molecule is chiral, the cyclization can lead to different diastereomers. The stereochemical outcome is determined by the relative energies of the diastereomeric transition states. These energies are, in turn, influenced by the conformational preferences of the acyclic precursor, where steric and electronic factors dictate the most favorable approach for ring closure. acs.orgnih.govacs.org By comparing the calculated activation barriers, a reliable prediction of the major stereoisomer can often be made. researchgate.net
Table 4: Example of Calculated Activation Energies for Competing Reaction Pathways This interactive table illustrates how DFT calculations can predict selectivity by comparing the energy barriers of different possible reaction outcomes.
| Reaction Pathway | Description | Predicted ΔE‡ (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Path A (7-endo) | Intramolecular cyclization to form the 1,4-oxazepane ring. | 18.5 | Major Product |
| Path B (6-exo) | Competing cyclization to form a 6-membered morpholine (B109124) ring. | 22.0 | Minor Product |
| Path C (Stereo 1) | Formation of the (R,S)-diastereomer via TS-1. | 19.2 | Minor Stereoisomer |
| Path D (Stereo 2) | Formation of the (R,R)-diastereomer via TS-2. | 17.8 | Major Stereoisomer |
Theoretical Exploration of Trifluoromethyl Group's Influence on Reactivity and Conformation
The introduction of a trifluoromethyl (-CF3) group at the 6-position of the 1,4-oxazepane ring to form this compound is predicted to profoundly alter the molecule's physicochemical properties, reactivity, and conformational preferences. Computational chemistry and mechanistic insights provide a theoretical framework for understanding these influences, even in the absence of direct experimental studies on this specific compound. The potent electron-withdrawing nature and significant steric bulk of the -CF3 group are the primary drivers of these changes.
Influence on Electronic Properties and Reactivity
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the fluorine atoms. nih.govmdpi.com This strong inductive effect significantly modulates the electron density distribution across the 1,4-oxazepane ring, which has substantial implications for the molecule's reactivity.
The stability of the C-F bond, one of the strongest in organic chemistry, imparts high metabolic stability to the trifluoromethyl group. mdpi.com This suggests that reactions involving the cleavage of the C-CF3 bond would be energetically unfavorable. Instead, chemical transformations are more likely to occur at other positions in the molecule, influenced by the electronic perturbations caused by the -CF3 group.
Table 1: Predicted Electronic Properties and Their Influence on Reactivity
| Property | Influence of Trifluoromethyl Group | Predicted Impact on Reactivity |
| Electron Density at C6 | Significantly reduced due to strong inductive electron withdrawal by -CF3. nih.gov | Increased electrophilicity at C6, making it a more likely site for nucleophilic attack. |
| Acidity of 6-OH group | Increased acidity due to the electron-withdrawing nature of the adjacent -CF3 group stabilizing the corresponding alkoxide. | Facilitates deprotonation and subsequent reactions involving the oxygen atom. |
| Basicity of Ring Nitrogen | Decreased basicity as the -CF3 group withdraws electron density from the entire ring system. | Reduced propensity for protonation or coordination with Lewis acids at the nitrogen atom. |
| Bond Strength | The C-F bonds are exceptionally strong, leading to high metabolic stability of the -CF3 moiety. mdpi.com | The -CF3 group itself is unlikely to participate directly in bond-breaking reactions under normal conditions. |
Influence on Conformational Preferences
Seven-membered rings like 1,4-oxazepane are conformationally flexible and can exist in various low-energy conformations, with the chair and twist-boat forms often being the most stable. rsc.orgnih.govresearchgate.net The introduction of a bulky trifluoromethyl group at C6 is expected to introduce significant steric constraints that will influence the conformational landscape of the ring.
The trifluoromethyl group is considerably larger than a methyl group and its presence will likely destabilize conformations where it is in a sterically hindered position, such as an axial orientation in a chair-like conformation. mdpi.com To minimize steric strain, the 1,4-oxazepane ring is predicted to adopt a conformation that places the bulky -CF3 group in a pseudo-equatorial position. This would reduce unfavorable 1,3-diaxial interactions with other ring atoms or substituents.
Computational studies on similar heterocyclic systems have shown that the chair conformation is often the most energetically favorable for 1,4-oxazepane derivatives. rsc.orgrsc.org However, the significant steric demand of the -CF3 group, coupled with potential intramolecular hydrogen bonding between the 6-hydroxyl group and the ring's heteroatoms, could lead to a preference for a twist-chair or twist-boat conformation to accommodate these interactions and minimize steric clashes. The exact conformational preference would be a delicate balance between minimizing steric hindrance, torsional strain, and maximizing favorable intramolecular interactions.
Table 2: Predicted Conformational Preferences of the 1,4-Oxazepane Ring
| Conformation | Predicted Stability with -CF3 at C6 | Rationale |
| Chair | Potentially less stable if the -CF3 group is in an axial position. | High steric hindrance from 1,3-diaxial interactions. mdpi.com A chair conformation with an equatorial -CF3 group would be more favorable. |
| Twist-Chair | Potentially the most stable conformation. | Offers a good compromise by minimizing both steric and torsional strain, allowing the bulky -CF3 group to occupy a less hindered position. nih.gov |
| Boat | Generally less stable due to torsional strain and flagpole interactions. | The presence of the bulky -CF3 group could further destabilize this conformation. |
| Twist-Boat | A possible low-energy conformation. | Can alleviate some of the steric strain associated with the boat conformation and may be stabilized by intramolecular hydrogen bonding. nih.gov |
Q & A
Q. How can researchers optimize the synthesis of 6-(Trifluoromethyl)-1,4-oxazepan-6-ol to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic parameter screening. Key steps include:
- Solvent Selection : Use tetrahydrofuran (THF) for improved reaction homogeneity and solubility of intermediates .
- Purification : Employ column chromatography to isolate pure dispirophosphazenes, as demonstrated in analogous heterocyclic syntheses .
- Factorial Design : Apply full factorial experiments to test variables (e.g., temperature, stoichiometry) and identify optimal conditions .
- Orthogonal Design : Use orthogonal arrays to minimize experimental runs while maximizing data robustness, particularly for multi-step reactions .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : A combination of techniques ensures structural and functional validation:
- NMR Spectroscopy : For confirming trifluoromethyl group integration and oxazepane ring conformation .
- X-ray Crystallography : To resolve stereochemical ambiguities, as applied to analogous phosphazene derivatives .
- HPLC-MS : For purity assessment and trace impurity detection, referencing pharmaceutical quality standards .
Q. How should researchers assess the stability and solubility of this compound under varying conditions?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (e.g., thermal, photolytic) using controlled environmental chambers. Monitor degradation products via LC-MS .
- Solubility Profiling : Use shake-flask or UV-spectrophotometric methods in solvents like THF or aqueous buffers, noting trifluoromethyl’s hydrophobicity .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported reactivity data for this compound?
- Methodological Answer :
- Data Triangulation : Cross-validate results using multiple analytical methods (e.g., NMR, XRD, computational modeling) to confirm reaction pathways .
- Controlled Replication : Design experiments with strict variable isolation (e.g., inert atmosphere, humidity control) to minimize environmental interference .
- Meta-Analysis : Systematically review literature to identify methodological inconsistencies, such as divergent purification protocols .
Q. How can computational modeling enhance mechanistic studies of this compound’s reactivity?
- Methodological Answer :
- Quantum Mechanics (QM) Simulations : Model electron density around the trifluoromethyl group to predict nucleophilic/electrophilic behavior .
- AI-Driven Reaction Prediction : Integrate tools like COMSOL Multiphysics to simulate reaction kinetics under varying conditions (e.g., pH, solvent polarity) .
- Docking Studies : Explore ligand-receptor interactions if the compound has biological activity, using molecular dynamics software .
Q. What experimental designs are suitable for studying the compound’s catalytic or inhibitory roles in complex systems?
- Methodological Answer :
- Reactor Design : Use continuous-flow reactors to monitor real-time kinetics, referencing CRDC subclass RDF2050112 for reaction fundamentals .
- Dose-Response Studies : Apply Hill equation modeling to quantify inhibitory efficacy, ensuring factorial design to account for synergistic/antagonistic effects .
- In Situ Spectroscopy : Implement FTIR or Raman probes to track intermediate formation during catalysis .
Q. How can researchers address challenges in scaling up this compound synthesis for preclinical studies?
- Methodological Answer :
- Process Intensification : Optimize membrane separation technologies (CRDC subclass RDF2050104) to enhance throughput while maintaining purity .
- Quality-by-Design (QbD) : Use statistical tools like partial least squares (PLS) regression to correlate critical process parameters (CPPs) with critical quality attributes (CQAs) .
Tables for Key Methodological Comparisons
| Analytical Technique | Use Case | Reference |
|---|---|---|
| XRD | Stereochemical resolution | |
| HPLC-MS | Purity/impurity profiling | |
| QM Simulations | Reaction pathway prediction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
